4-Nitroaniline-2,3,5,6-D4

Description

BenchChem offers high-quality 4-Nitroaniline-2,3,5,6-D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitroaniline-2,3,5,6-D4 including the price, delivery time, and more detailed information at info@benchchem.com.

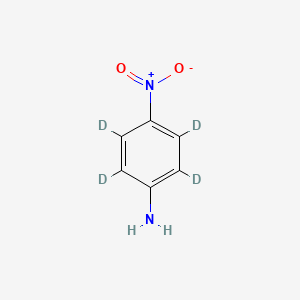

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMLOMAKGOJONV-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Nitroaniline-2,3,5,6-D4: Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 4-Nitroaniline-2,3,5,6-D4, a deuterated isotopologue of 4-nitroaniline. Its primary role as a stable isotope-labeled internal standard in quantitative mass spectrometry makes it an indispensable tool in modern analytical chemistry, particularly within pharmaceutical and bioanalytical research. We will explore its fundamental chemical properties, structural features, and the rationale behind its application in validated analytical methodologies.

Chemical Identity and Molecular Structure

4-Nitroaniline-2,3,5,6-D4 is a synthetic organic compound where four hydrogen atoms on the benzene ring of 4-nitroaniline have been replaced with deuterium, a stable, heavy isotope of hydrogen.[1][2] This isotopic substitution is the key to its utility, providing a distinct mass difference from the parent compound without significantly altering its chemical behavior.

Key identifiers for this compound are consolidated below:

| Identifier | Value |

| IUPAC Name | 2,3,5,6-tetradeuterio-4-nitroaniline[3] |

| Synonyms | p-Nitroaniline-d4, 4-Nitrobenzen-2,3,5,6-d4-amine[2][3] |

| CAS Number | 64164-08-5[1][4] |

| Molecular Formula | C₆H₂D₄N₂O₂[1][2] |

| Molecular Weight | 142.15 g/mol [1][2][3][4] |

| Isotopic Enrichment | Typically ≥98 Atom % D[4] |

The molecular structure consists of a benzene ring substituted with a nitro group (-NO₂) and an amino group (-NH₂) at the para (1 and 4) positions. The deuterium atoms are located at the 2, 3, 5, and 6 positions of the aromatic ring.

Sources

4-Nitroaniline-2,3,5,6-D4 CAS number 64164-08-5

An In-depth Technical Guide to 4-Nitroaniline-2,3,5,6-D4 (CAS: 64164-08-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Nitroaniline-2,3,5,6-D4, a deuterated analogue of 4-nitroaniline. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and critical applications, with a focus on its role as an internal standard in quantitative mass spectrometry.

Introduction: The Significance of Isotopic Labeling

4-Nitroaniline-2,3,5,6-D4 (CAS: 64164-08-5) is a stable isotope-labeled version of 4-nitroaniline, where four hydrogen atoms on the aromatic ring have been replaced with deuterium.[1][2] This substitution is of paramount importance in analytical chemistry, particularly in studies requiring high precision and accuracy. The non-labeled compound, 4-nitroaniline, is a significant industrial chemical used in the synthesis of dyes, antioxidants, and pharmaceuticals.[3] It is also a known chromophore used in various biochemical assays.[4][5] The deuterated form serves as an ideal internal standard for the quantitative analysis of 4-nitroaniline in complex matrices, mitigating variations in sample preparation, injection volume, and ionization efficiency during mass spectrometric analysis.

The core principle behind its utility is that the physicochemical properties of the deuterated molecule are nearly identical to its natural counterpart, causing it to behave similarly during chromatographic separation and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer, providing a reliable reference point for accurate quantification. This guide will explore the practical applications and technical considerations for utilizing this valuable analytical tool.

Physicochemical and Spectroscopic Profile

The introduction of four deuterium atoms imparts a critical mass shift without significantly altering the chemical behavior of the molecule. This subtle modification is the key to its function as an internal standard.

Core Properties

The fundamental properties of 4-Nitroaniline-2,3,5,6-D4 are summarized below, with data for its non-deuterated analogue provided for comparison.

| Property | 4-Nitroaniline-2,3,5,6-D4 | 4-Nitroaniline (Non-labeled) | Data Source(s) |

| CAS Number | 64164-08-5 | 100-01-6 | [1][2][6] |

| Molecular Formula | C₆H₂D₄N₂O₂ | C₆H₆N₂O₂ | [1][7][8] |

| Molecular Weight | 142.15 g/mol | 138.12 g/mol | [1][2][6][9] |

| Appearance | Yellow Solid | Yellow or brown powder | [1][3][10] |

| Isotopic Enrichment | Typically ≥98 atom % D | Not Applicable | [2] |

| Melting Point | Not reported, expected to be similar to non-labeled | 146 to 149 °C | [3] |

| Boiling Point | Not reported, expected to be similar to non-labeled | 332 °C | [3] |

| Solubility | Soluble in DMSO and Methanol (Slightly) | Soluble in ethanol, ether, and mineral acids | [4][11] |

Spectroscopic Signatures

The primary analytical techniques for characterizing 4-Nitroaniline-2,3,5,6-D4 are Mass Spectrometry and NMR Spectroscopy.

-

Mass Spectrometry (MS): In MS, the deuterated compound exhibits a molecular ion peak (M+) that is 4 mass units higher than the unlabeled analogue. This mass difference is the cornerstone of its use in isotope dilution mass spectrometry. Fragmentation patterns will also show corresponding mass shifts for any fragments retaining the deuterated phenyl ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most striking feature in the ¹H NMR spectrum of a highly enriched sample is the absence of signals in the aromatic region. The signals corresponding to the C2, C3, C5, and C6 protons are eliminated.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal in the aromatic region, confirming the position of the deuterium labels.

-

-

UV-Vis Spectroscopy: The electronic structure of the molecule is largely unaffected by deuteration. Therefore, the UV-Vis absorption spectrum of 4-Nitroaniline-2,3,5,6-D4 is expected to be nearly identical to that of 4-nitroaniline, which is used to monitor reaction kinetics at approximately 380-410 nm.[4][5]

Synthesis Pathway and Logic

While specific proprietary synthesis methods may vary between manufacturers, a general and chemically sound approach for producing 4-Nitroaniline-2,3,5,6-D4 involves a multi-step process. The key is to introduce the deuterium labels before the fragile nitro group is added.

A plausible synthetic route is outlined below:

Caption: Plausible synthesis workflow for 4-Nitroaniline-2,3,5,6-D4.

Causality Behind Experimental Choices:

-

Initial H-D Exchange: Deuterium exchange is performed on aniline first. The amino group is an activating, ortho-para director, making the aromatic protons susceptible to electrophilic substitution by deuterons from a strong deuterium source like deuterated sulfuric acid in D₂O.

-

Protection of the Amino Group: The amino group is then protected as an acetanilide.[3] This is crucial for two reasons: a) it prevents the amino group from being protonated under the strongly acidic nitrating conditions (an -NH₃⁺ group would be a meta-director), and b) it moderates the activating effect of the amino group, reducing the formation of side products and oxidation.

-

Regioselective Nitration: The acetylated group is an ortho-para director. Due to steric hindrance from the bulky acetyl group, the nitration reaction preferentially occurs at the para position, yielding the desired 4-nitro isomer.

-

Deprotection: The final step is the hydrolysis of the amide back to the amine under acidic conditions, yielding the target molecule.[12]

Core Application: Isotope Dilution Mass Spectrometry

The primary and most critical application of 4-Nitroaniline-2,3,5,6-D4 is as an internal standard (IS) for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Principle of Self-Validation

Using a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis. The IS is added at a known concentration to all samples and standards at the beginning of the sample preparation process. Because the IS is chemically identical to the analyte, it experiences the same loss during extraction, the same matrix effects during ionization, and the same chromatographic behavior. Any variation affecting the analyte will equally affect the IS. The final quantification is based on the ratio of the analyte's MS signal to the IS's MS signal. This ratio remains constant even if absolute signal intensities fluctuate, providing a self-validating system for each sample.

Experimental Protocol: Quantification in Human Plasma

This protocol provides a detailed methodology for quantifying 4-nitroaniline in human plasma.

1. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of 4-nitroaniline (analyte) and 4-Nitroaniline-2,3,5,6-D4 (IS) in methanol.

-

Create a series of working solutions for the calibration curve by serially diluting the analyte stock solution.

-

Prepare a separate IS working solution (e.g., 100 ng/mL) by diluting the IS stock solution.

2. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (e.g., 100 ng/mL) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or HPLC vial.

-

Evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

3. LC-MS/MS Analysis:

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Electrospray Ionization in Positive Mode (ESI+).

-

MRM Transitions:

- 4-Nitroaniline: Monitor the transition from the parent ion to a characteristic product ion (e.g., m/z 139 -> 109).

- 4-Nitroaniline-2,3,5,6-D4 (IS): Monitor the transition m/z 143 -> 113.

4. Data Processing:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the ratio of (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the area ratio against the known concentration of the standards.

-

Determine the concentration of unknown samples from the calibration curve.

Caption: Workflow for quantification using a deuterated internal standard.

Safety, Handling, and Storage

As a labeled analogue, 4-Nitroaniline-2,3,5,6-D4 should be handled with the same precautions as its non-labeled counterpart, which is classified as toxic.[2][6]

| Hazard Category | GHS Statement | Precautionary Measures | Source(s) |

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust. P280: Wear protective gloves/clothing. P301+P310: IF SWALLOWED, immediately call a POISON CENTER. | [13][14][15] |

| Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. | P260: Do not breathe dust. P314: Get medical advice if you feel unwell. | [6][14] |

| Environmental | H412: Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. | [14] |

Handling:

-

Always handle this compound within a certified chemical fume hood.[15]

-

Use appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[14]

-

Avoid generating dust.[13]

-

Ensure proper grounding to prevent static discharge.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15]

-

Some suppliers recommend refrigeration (2-8°C) under an inert atmosphere.[1][10]

-

Protect from light and moisture to maintain chemical and isotopic integrity.[6] The compound is generally stable if stored under recommended conditions.[2]

Conclusion

4-Nitroaniline-2,3,5,6-D4 is an indispensable tool for modern analytical science. Its value lies not in its own biological or chemical activity, but in its ability to vastly improve the reliability and accuracy of quantitative measurements for its non-labeled analogue. By serving as an ideal internal standard, it enables researchers and drug development professionals to generate high-quality, defensible data from complex biological and environmental matrices. Understanding its properties, the logic behind its application, and the necessary safety precautions allows for its effective and safe implementation in the laboratory.

References

-

Wikipedia. 4-Nitroaniline. [Link]

-

Taylor & Francis Online. 4-Nitroaniline – Knowledge and References. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [Link]

-

Pharmaffiliates. 4-Nitroaniline-2,3,5,6-D4. [Link]

-

PubChem. 4-Nitroaniline-2,3,5,6-D4. [Link]

-

Pharmaffiliates. CAS No : 64164-08-5 | 4-Nitroaniline-2,3,5,6-D4. [Link]

-

ResearchGate. Mass spectrum of 4-nitroaniline. [Link]

-

ATB (Automated Topology Builder). 4-Nitroaniline. [Link]

-

Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. isotope.com [isotope.com]

- 7. scbt.com [scbt.com]

- 8. 4-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. 4-Nitroaniline-2,3,5,6-D4 | C6H6N2O2 | CID 76974032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 4-NITROANILINE-2,3,5,6-D4 CAS#: 64164-08-5 [m.chemicalbook.com]

- 12. magritek.com [magritek.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. westliberty.edu [westliberty.edu]

- 15. geneseo.edu [geneseo.edu]

Physical characteristics of 4-Nitroaniline-2,3,5,6-D4

An In-depth Technical Guide to the Physical Characteristics of 4-Nitroaniline-2,3,5,6-D4

Introduction: The Significance of Isotopic Labeling

In the landscape of modern analytical and pharmaceutical sciences, precision and accuracy are paramount. Isotope-labeled compounds represent a cornerstone technology, enabling researchers to achieve levels of certainty in quantification and mechanistic elucidation that would otherwise be unattainable. 4-Nitroaniline-2,3,5,6-D4, the deuterated analogue of 4-nitroaniline, exemplifies the utility of stable isotope labeling. By replacing the four hydrogen atoms on the aromatic ring with deuterium, a stable, non-radioactive isotope of hydrogen, we create a molecule that is chemically almost identical to its parent but physically distinguishable by its mass.

This subtle yet critical difference is the key to its widespread use as an internal standard in mass spectrometry-based quantification, a tracer in metabolic and reaction mechanism studies, and a building block for more complex labeled molecules.[1][2][3] This guide provides a comprehensive technical overview of the physical, chemical, and spectroscopic properties of 4-Nitroaniline-2,3,5,6-D4, offering field-proven insights for its effective application in research and development.

Molecular Identity and Physicochemical Properties

The foundational characteristics of 4-Nitroaniline-2,3,5,6-D4 define its function. While its chemical reactivity mirrors that of the unlabeled compound, its increased mass is its defining feature for analytical applications.

Core Identifiers

A precise understanding of the molecule's identity is crucial for sourcing, documentation, and regulatory purposes.

| Identifier | Value | Source(s) |

| Chemical Name | 4-Nitroaniline-2,3,5,6-D4 | [4] |

| IUPAC Name | 2,3,5,6-tetradeuterio-4-nitroaniline | [][6] |

| Synonyms | 4-Nitrobenzen-2,3,5,6-d4-amine, p-Nitroaniline-d4 | [][7] |

| CAS Number | 64164-08-5 | [4][7][8] |

| Molecular Formula | C₆H₂D₄N₂O₂ or C₆D₄H₂N₂O₂ | [1][3][4][7] |

| Molecular Weight | 142.15 g/mol | [1][4][6][7] |

| Unlabeled CAS | 100-01-6 | [2][9][10] |

| Unlabeled Mol. Wt. | 138.12 g/mol | [11] |

Molecular Structure

The substitution of deuterium for hydrogen on the benzene ring is the key structural modification. This is visually represented below.

Caption: Structure of 4-Nitroaniline-2,3,5,6-D4.

Physical Properties

The physical state and solubility dictate how the compound is handled, stored, and prepared for analysis. Deuteration has a negligible effect on these macroscopic properties compared to the unlabeled analogue.

| Property | Value | Source(s) |

| Appearance | Yellow to Brown Solid/Powder | [4][8][12] |

| Melting Point | 148-150 °C | [] |

| Boiling Point | ~332 °C (Unlabeled) | [13] |

| Solubility | Slightly soluble in DMSO and Methanol | [][8] |

| Purity | ≥97%; often >99% by HPLC | [1][] |

| Isotopic Purity | Typically ≥98 atom % D | [10][12] |

Spectroscopic and Analytical Characterization

The utility of 4-Nitroaniline-d4 is realized through analytical instrumentation that can differentiate it from its native counterpart.

Mass Spectrometry (MS)

In MS, the compound's value is most apparent. It serves as an ideal internal standard for the quantification of unlabeled 4-nitroaniline using the isotope dilution method.

-

Causality: When a known quantity of 4-Nitroaniline-d4 is spiked into a sample, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression/enhancement as the native analyte. Because the mass spectrometer can distinguish the M+4 mass difference, the ratio of the analyte peak area to the internal standard peak area remains constant regardless of sample loss. This ratio is used to build a calibration curve, leading to highly accurate and precise quantification.

-

Expected Mass: The exact mass is 142.068034422 Da.[6] This allows for high-resolution mass spectrometry to easily resolve it from the unlabeled analogue (138.042927438 Da).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for confirming the identity and isotopic purity of the compound.

-

¹H NMR: In a proton NMR spectrum, the key diagnostic feature is the absence of signals corresponding to the aromatic protons at positions 2, 3, 5, and 6. This provides a simplified spectrum, confirming the successful deuteration at these sites.

-

²H NMR: A deuterium NMR experiment would show a signal confirming the presence and chemical environment of the deuterium atoms on the aromatic ring.

-

Application Insight: The use of deuterated compounds is invaluable for simplifying complex NMR spectra and for mechanistic studies where tracking a specific part of a molecule is required.[1]

Infrared (IR) Spectroscopy

The vibrational frequencies of chemical bonds are mass-dependent. The substitution of hydrogen (mass ≈ 1) with deuterium (mass ≈ 2) results in a predictable shift in the IR spectrum. The C-D stretching and bending vibrations will appear at significantly lower wavenumbers (frequencies) than the corresponding C-H vibrations, providing another layer of structural confirmation.

Core Applications in a Research Setting

The unique physical properties of 4-Nitroaniline-d4 make it an essential tool in several scientific domains.

-

Quantitative Bioanalysis: It is a gold-standard internal standard for LC-MS/MS assays to quantify 4-nitroaniline in complex biological matrices like plasma, urine, or tissue homogenates. This is critical in pharmacokinetic and toxicology studies.

-

Environmental Monitoring: Used to accurately measure levels of 4-nitroaniline, a common industrial chemical and potential pollutant, in environmental samples.[10][14]

-

Materials Science: The parent compound, 4-nitroaniline, is used in the synthesis of photorefractive polymers and other materials.[1][4][] The deuterated form can be used in mechanistic studies to understand polymerization reactions or degradation pathways.

-

Enzyme Assays: Peptides modified with a p-nitroanilide group are common substrates in protease assays. The enzymatic cleavage releases p-nitroaniline, which can be quantified colorimetrically.[15] While the colorimetric properties are unchanged by deuteration, 4-nitroaniline-d4 could be used as an MS-based standard to calibrate these assays with a higher degree of accuracy.

Experimental Workflow: Quantification via Isotope Dilution LC-MS/MS

A self-validating protocol is one where potential errors are inherently controlled. The use of a stable isotope-labeled internal standard is the epitome of this principle in quantitative analysis.

Step-by-Step Protocol

-

Stock Solution Preparation:

-

Accurately weigh and dissolve 4-nitroaniline (analyte) and 4-Nitroaniline-2,3,5,6-D4 (Internal Standard, IS) in methanol to prepare 1 mg/mL stock solutions.

-

From these, prepare a series of working calibration standards containing a range of analyte concentrations and a fixed concentration of the IS.

-

-

Sample Preparation (e.g., Plasma):

-

To 100 µL of plasma sample (or calibrator/QC), add 10 µL of the IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile (protein precipitation agent). Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a C18 reverse-phase column to separate the analyte from matrix components. A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the IS. For example:

-

4-Nitroaniline: Q1 (139.1) -> Q3 (e.g., 109.1, 92.1)

-

4-Nitroaniline-d4: Q1 (143.1) -> Q3 (e.g., 113.1, 96.1)

-

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibrators.

-

Determine the concentration of the unknown samples from the regression line of the calibration curve.

-

Workflow Visualization

Caption: Isotope dilution LC-MS/MS workflow.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. The safety profile of the deuterated compound should be assumed to be identical to its unlabeled, toxic analogue.

-

Hazard Profile: 4-Nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][16][17][18] It may cause damage to organs through prolonged or repeated exposure.[16][18] It is also harmful to aquatic life.[17][18]

-

Personal Protective Equipment (PPE): Always handle this compound within a fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[16][17]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is often at refrigerator temperatures (2-8°C) or room temperature, protected from light and moisture.[2][3][4][][10]

-

Stability: The compound is stable if stored under the recommended conditions. However, it is good laboratory practice to re-verify the purity of older lots before use in critical quantitative studies.[10]

Conclusion

4-Nitroaniline-2,3,5,6-D4 is more than just a deuterated molecule; it is an enabling tool for generating high-quality, reliable, and reproducible scientific data. Its physical properties, particularly its mass difference from the native compound, allow it to serve as a robust internal standard, effectively eliminating variability from sample preparation and analysis. Understanding its spectroscopic characteristics, handling requirements, and the principles behind its application is essential for any researcher in the pharmaceutical and analytical sciences aiming to achieve the highest standards of scientific integrity.

References

-

4-Nitroaniline-2,3,5,6-D4 Chemical Information. Pharmaffiliates. [4][19]

-

4-nitroaniline-2,3,5,6-d4 Product Details. ChemicalBook. [8]

-

4-Nitroaniline-2,3,5,6-D4 | CAS 64164-08-5. Santa Cruz Biotechnology. [7]

-

CAS 64164-08-5 4-Nitroaniline-[2,3,5,6-d4]. BOC Sciences. []

-

4-Nitroaniline-2,3,5,6-D4 Product Information. Clearsynth. [1]

-

4-NITROANILINE-2,3,5,6-D4 | 64164-08-5. ChemicalBook. [20]

-

4-Nitroaniline-2,3,5,6-D4 Compound Summary. PubChem, National Center for Biotechnology Information. [6]

-

4-Nitroaniline-2,3,5,6-d4 Product Data. CymitQuimica. [12]

-

4-Nitroaniline-2,3,5,6-D4 Product Information. LGC Standards. [9]

-

4-Nitroaniline Compound Summary. PubChem, National Center for Biotechnology Information. [11]

-

4-Nitroaniline-2,3,5,6-d4 Product Information. C/D/N Isotopes. [10][14]

-

4-Nitroaniline (ring-D₄, 96%). Cambridge Isotope Laboratories, Inc. [2]

-

4-Nitroaniline (ring-D₄, 96%) Product Page. Cambridge Isotope Laboratories, Inc. [3]

-

Safety Data Sheet: 4-Nitroaniline. Sigma-Aldrich. [16]

-

Safety Data Sheet: 4-Nitroaniline. Fisher Scientific. [22][23]

-

4-Nitroaniline Product Information Sheet. Sigma-Aldrich. [15]

-

4-Nitroaniline - Wikipedia. Wikipedia. [13]

-

3-Nitroaniline-2,4,5,6-d₄ 98 atom D Isotope. Sigma-Aldrich.

-

Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda Blog. [24]

-

4-Nitroaniline | 100-01-6. ChemicalBook. [25]

-

4-Nitroaniline ≥99%. Sigma-Aldrich.

-

4-NITROANILINE Safety Data. Elemental Microanalysis. [18]

-

4-Nitroaniline – Knowledge and References. Taylor & Francis. [26]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. isotope.com [isotope.com]

- 3. isotope.com [isotope.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4-Nitroaniline-2,3,5,6-D4 | C6H6N2O2 | CID 76974032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 4-NITROANILINE-2,3,5,6-D4 CAS#: 64164-08-5 [m.chemicalbook.com]

- 9. 4-Nitroaniline-2,3,5,6-D4 | LGC Standards [lgcstandards.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Nitroaniline-2,3,5,6-d4 | CymitQuimica [cymitquimica.com]

- 13. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. westliberty.edu [westliberty.edu]

- 17. carlroth.com [carlroth.com]

- 18. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 19. pharmaffiliates.com [pharmaffiliates.com]

- 20. 4-NITROANILINE-2,3,5,6-D4 | 64164-08-5 [chemicalbook.com]

- 21. carlroth.com:443 [carlroth.com:443]

- 22. geneseo.edu [geneseo.edu]

- 23. fishersci.co.uk [fishersci.co.uk]

- 24. chempanda.com [chempanda.com]

- 25. 4-Nitroaniline | 100-01-6 [chemicalbook.com]

- 26. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to Deuterium-Labeled 4-Nitroaniline for Advanced Research Applications

Abstract

This guide provides an in-depth technical overview of deuterium-labeled 4-nitroaniline, a critical tool in modern analytical and pharmaceutical research. We explore its synthesis, physicochemical properties, and core applications, with a focus on its role as an internal standard in isotope dilution mass spectrometry. Detailed experimental protocols for its use in bioanalytical workflows are provided, alongside data interpretation strategies and troubleshooting advice. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the precision and accuracy offered by stable isotope-labeled compounds in quantitative analysis.

Introduction: The Imperative for Precision in Quantitative Analysis

4-Nitroaniline (p-nitroaniline) is an important organic compound used as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] However, its toxicological profile, which includes the potential to form methemoglobin, necessitates careful monitoring and quantification in biological and environmental matrices.[2][3] For decades, achieving high accuracy and precision in such quantitative analyses, particularly at low concentrations in complex samples like blood plasma or urine, has been a significant challenge.

The advent of stable isotope labeling, specifically with deuterium (²H or D), has revolutionized quantitative bioanalysis.[4] Deuterium-labeled compounds are chemically identical to their unlabeled counterparts but possess a greater mass.[5] This mass difference allows them to be distinguished by a mass spectrometer, making them ideal internal standards.[6]

Deuterium-labeled 4-nitroaniline, most commonly 4-nitroaniline-d₄ (where four hydrogen atoms on the aromatic ring are replaced by deuterium), serves as the gold standard internal standard for the quantification of 4-nitroaniline. Its core advantage lies in the principle of isotope dilution mass spectrometry (IDMS) .[7][8] By adding a known quantity of the deuterated standard to a sample, any variability during sample preparation, extraction, and analysis affects both the analyte and the standard equally.[9] This co-eluting, chemically identical standard compensates for matrix effects, ion suppression, and sample loss, leading to exceptionally reliable and reproducible results.[5][9]

Physicochemical Properties and Synthesis of 4-Nitroaniline-d₄

The substitution of hydrogen with deuterium has a minimal effect on the bulk physicochemical properties of the molecule but a profound impact on its mass, which is the cornerstone of its utility.

Table 1: Comparative Properties of 4-Nitroaniline and 4-Nitroaniline-d₄

| Property | 4-Nitroaniline (Unlabeled) | 4-Nitroaniline-d₄ (Labeled) | Rationale for Significance |

| CAS Number | 100-01-6[10] | 64164-08-5[10] | Unique identifiers for substance registration. |

| Molecular Formula | C₆H₆N₂O₂[11] | C₆D₄H₂N₂O₂[10] | Highlights the isotopic substitution. |

| Molecular Weight | ~138.12 g/mol | ~142.15 g/mol [11] | The mass difference is critical for MS differentiation. |

| Chemical Purity | Typically >98% | Typically >98%[10] | High purity is essential for use as an analytical standard. |

| Isotopic Enrichment | N/A | Typically >98% D | High isotopic purity prevents signal overlap with the analyte.[5] |

| Appearance | Yellow crystalline solid | Yellow crystalline solid | Identical physical appearance. |

| Solubility | Sparingly soluble in water[12] | Sparingly soluble in water | Similar behavior in solution is crucial for co-extraction. |

Synthesis of Deuterium-Labeled 4-Nitroaniline

The synthesis of deuterium-labeled compounds can be approached in two primary ways: by using deuterated starting materials or by performing a hydrogen-deuterium (H/D) exchange on the unlabeled molecule.[13] For aromatic compounds like 4-nitroaniline, H/D exchange is a common and efficient method.[14]

One established method involves palladium-catalyzed H/D exchange reactions where deuterium oxide (D₂O) serves as the deuterium source.[14] This process typically involves:

-

Catalyst Activation: A heterogeneous catalyst, such as palladium on carbon (Pd/C), is activated.

-

H/D Exchange: The unlabeled 4-nitroaniline is dissolved in a suitable solvent, and D₂O is introduced along with the catalyst. The reaction is often facilitated by heating or microwave irradiation.

-

Mechanism: The palladium catalyst facilitates the oxidative addition of the aromatic C-H bonds onto the metal surface. Subsequent reductive elimination with deuterium from D₂O results in the formation of C-D bonds.[14]

-

Purification: Following the reaction, the deuterated product is purified using standard techniques like recrystallization or chromatography to ensure high chemical and isotopic purity.

Core Research Application: Isotope Dilution Mass Spectrometry

The primary application of deuterium-labeled 4-nitroaniline is as an internal standard (IS) in quantitative assays using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15] This technique, known as isotope dilution, is considered a reference method for its high accuracy.[16]

The core principle is that a stable isotope-labeled (SIL) internal standard behaves virtually identically to the analyte during sample processing and chromatographic separation.[17] Because the SIL IS and the analyte co-elute and experience the same degree of ionization efficiency (or suppression), the ratio of their signals remains constant regardless of sample-specific variations.[9]

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Analytical Methodologies & Protocols

A robust bioanalytical method is essential for reliable quantification. LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode offers the highest selectivity and sensitivity for this application.[18]

Mass Spectrometry Parameters

The key to an LC-MS/MS assay is the selection of specific precursor-to-product ion transitions (MRM transitions). For 4-nitroaniline, this typically involves protonation of the molecule to form [M+H]⁺ followed by collision-induced dissociation to generate a stable fragment ion.

Table 2: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| 4-Nitroaniline | 139.1 | 93.1 | Corresponds to [M+H]⁺ and fragmentation (loss of NO₂). |

| 4-Nitroaniline-d₄ | 143.1 | 97.1 | The +4 Da shift is observed in both the precursor and product ions. |

Note: These values are illustrative. Optimal transitions must be determined empirically on the specific mass spectrometer being used.

Detailed Experimental Protocol: Quantification in Human Plasma

This protocol outlines a typical workflow for quantifying a target analyte using 4-nitroaniline-d₄ as an internal standard. The procedure must be validated according to regulatory guidelines.[19]

1. Preparation of Stock and Working Solutions:

-

Internal Standard (IS) Stock (1 mg/mL): Accurately weigh ~1 mg of 4-nitroaniline-d₄ and dissolve in 1 mL of methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol/water (50:50, v/v). This solution is used to spike all samples and standards.

2. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of each plasma sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution in acetonitrile (100 ng/mL IS in ACN). The acetonitrile acts as the protein precipitation agent.

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) is suitable for separating aromatic amines.[15]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute the analyte and IS.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, monitoring the MRM transitions specified in Table 2.

Caption: Bioanalytical Sample Preparation Workflow.

Data Interpretation and Troubleshooting

Data Analysis: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard (Area_Analyte / Area_IS). This ratio is plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then interpolated from this curve.

Potential Pitfalls and Considerations:

-

Isotopic Instability: Deuterium labels on aromatic rings are generally stable. However, labels placed on exchangeable sites (like amines or hydroxyls) or on carbons adjacent to carbonyls can be susceptible to back-exchange with protons from the solvent, compromising the assay.[6] The ring-deuterated 4-nitroaniline-d₄ is designed to prevent this issue.

-

Isotopic Purity: The deuterated standard must have high isotopic purity (e.g., >98%).[5] If the standard contains a significant amount of the unlabeled analyte, it will artificially inflate the analyte's measured concentration, especially at the lower limit of quantification.

-

Chromatographic Separation: While rare, a slight difference in retention time between the deuterated standard and the analyte can sometimes occur (the "isotope effect").[17] This is generally negligible but should be monitored during method development.

Conclusion

Deuterium-labeled 4-nitroaniline is an indispensable tool for modern research, enabling highly accurate and precise quantification in complex matrices. Its role as an internal standard in isotope dilution mass spectrometry addresses common analytical challenges like matrix effects and variable recovery, ensuring data integrity in pharmacokinetic, toxicokinetic, and biomonitoring studies. By understanding the principles of its application and adhering to robust, validated protocols, researchers can achieve the highest level of confidence in their quantitative results.

References

- [A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES](). Vertex AI Search.

- [Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess](). SciSpace.

- [A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Arom

- [Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis]().

- [ISOTEC® Stable Isotopes](). Sigma-Aldrich.

- [A liquid chromatography-tandem mass spectrometry method for the analysis of primary arom

- [Designing Stable Isotope Labeled Internal Standards](). Acanthus Research.

- [An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides]().

- [4-Nitroaniline (ring-D₄, 96%)]().

- [Guideline on Isotope Dilution Mass Spectrometry](). OSTI.GOV.

- [Isotope dilution](). Wikipedia.

- [Isotope dilution | Mass spectrometry, Trace elements, Quantific

- [4-Nitroaniline-2,3,5,6-D4 | C6H6N2O2 | CID 76974032](). PubChem.

- [Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and str

- [4-Nitroaniline](). University of Zurich.

- [A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS](). LabRulez LCMS.

- [4-Nitroaniline - Safety D

- [4-NITROANILINE-2,3,5,6-D4 | 64164-08-5](). ChemicalBook.

- [4-Nitroaniline](). Wikipedia.

- [4-Nitroaniline | C6H6N2O2 | CID 7475](). PubChem.

- [4-Nitroaniline | 100-01-6](). ChemicalBook.

- [CONSIDERATIONS FOR BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS-A REVIEW]().

- [Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions](). PMC.

- [Synthesis of Deuterium-Labeled Compounds: An In-depth Technical Guide](). BenchChem.

- [Deuterium Labeling Reaction]().

- [4-nitroaniline – Knowledge and References](). Taylor & Francis Online.

Sources

- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. DSpace-CRIS [zora.uzh.ch]

- 3. westliberty.edu [westliberty.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 8. Isotope dilution - Wikipedia [en.wikipedia.org]

- 9. texilajournal.com [texilajournal.com]

- 10. isotope.com [isotope.com]

- 11. 4-Nitroaniline-2,3,5,6-D4 | C6H6N2O2 | CID 76974032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Nitroaniline | 100-01-6 [chemicalbook.com]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lcms.labrulez.com [lcms.labrulez.com]

An In-Depth Technical Guide to 4-Nitroaniline-D4: Properties, Synthesis, and Application as an Internal Standard

This technical guide provides a comprehensive overview of 4-Nitroaniline-D4, a deuterated analogue of 4-nitroaniline. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the molecule's fundamental properties, synthesis, and its critical role as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).

Molecular Profile and Physicochemical Properties

4-Nitroaniline-D4 is a stable isotope-labeled version of 4-nitroaniline, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution is key to its utility in analytical chemistry.

Molecular Formula and Weight

The core identity of 4-Nitroaniline-D4 is defined by its molecular formula and weight, which are crucial for mass spectrometry applications.

The increased mass compared to its non-deuterated counterpart (138.12 g/mol ) allows for clear differentiation in mass spectrometric analyses.[4][5]

Physicochemical Characteristics

The physical and chemical properties of 4-Nitroaniline-D4 are largely similar to those of 4-nitroaniline, making it an ideal internal standard. It typically appears as a yellow solid.[2] Key properties of the non-deuterated analogue, which are expected to be very similar for the D4 version, are summarized in the table below.

| Property | Value | Source |

| Melting Point | 146-149 °C | [4] |

| Boiling Point | 332 °C | [4] |

| Solubility | 0.8 mg/mL in water at 18.5 °C; Soluble in ethanol and ether | [4] |

| Appearance | Yellow or brown powder | [4] |

Synthesis of 4-Nitroaniline-D4

While specific, detailed protocols for the synthesis of 4-Nitroaniline-D4 are not widely published in peer-reviewed literature, the synthetic route can be logically inferred from the well-established synthesis of 4-nitroaniline. The key is the use of a deuterated starting material.

Conceptual Synthesis Pathway

The most common laboratory synthesis of 4-nitroaniline involves the nitration of acetanilide, followed by hydrolysis. To produce the D4 analogue, this synthesis would begin with aniline-D5.

Caption: Conceptual synthesis of 4-Nitroaniline-D4.

Detailed Experimental Protocol (Adapted from non-deuterated synthesis)

The following protocol is an adaptation of established methods for the synthesis of 4-nitroaniline.[6][7] Researchers should exercise caution and optimize conditions when working with the deuterated analogues.

Step 1: Protection of the Amino Group (Acetylation)

-

React Aniline-D5 with acetic anhydride. This step is crucial because the amino group in aniline is an activating group that would be protonated under the strong acidic conditions of nitration, becoming a meta-director. The acetyl group protects the amine and maintains its ortho, para-directing influence.[4]

Step 2: Nitration

-

The resulting Acetanilide-D5 is then carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring, primarily at the para position due to the steric hindrance of the acetyl group.

Step 3: Deprotection (Hydrolysis)

-

The p-Nitroacetanilide-D4 is hydrolyzed using an acid catalyst, typically aqueous hydrochloric or sulfuric acid, with heating. This removes the acetyl protecting group to yield the final product, 4-Nitroaniline-D4.[6][7]

The Role of 4-Nitroaniline-D4 as an Internal Standard

The primary and most significant application of 4-Nitroaniline-D4 is as an internal standard in quantitative analysis, especially when coupled with mass spectrometry.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for accurate quantification. A known amount of an isotopically labeled standard (like 4-Nitroaniline-D4) is added to a sample containing the analyte of interest (4-nitroaniline). The labeled standard is chemically identical to the analyte and will therefore behave identically during sample preparation, chromatography, and ionization.

Any loss of analyte during extraction, or variations in instrument response, will affect the standard and the analyte equally. By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification can be achieved.

Advantages in LC-MS/MS Analysis

The use of deuterated internal standards is considered the gold standard in LC-MS/MS bioanalysis for several reasons:

-

Co-elution: The deuterated standard co-elutes with the native analyte, meaning they experience the same matrix effects at the same time.

-

Correction for Matrix Effects: Matrix effects, such as ion suppression or enhancement, are a major challenge in LC-MS. Because the deuterated standard is affected in the same way as the analyte, it effectively corrects for these variations.

-

Improved Precision and Accuracy: By accounting for variability in sample preparation and instrument response, deuterated standards significantly improve the precision and accuracy of the results.

Caption: Workflow for using 4-Nitroaniline-D4 in LC-MS/MS.

Example Application: Determination of Aromatic Amines in Environmental Samples

4-nitroaniline is a compound of concern in environmental monitoring due to its use in the manufacturing of dyes, pesticides, and pharmaceuticals.[8][9] A validated LC-MS/MS method for its detection in water or soil samples would be significantly enhanced by the use of 4-Nitroaniline-D4 as an internal standard.

Hypothetical LC-MS/MS Protocol:

-

Sample Preparation:

-

To a 10 mL water sample, add 100 µL of a 1 µg/mL solution of 4-Nitroaniline-D4 in methanol.

-

Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.

-

Elute the analytes and the internal standard from the SPE cartridge with methanol.

-

Evaporate the eluent to dryness and reconstitute in 100 µL of the mobile phase.

-

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 4-nitroaniline from other potential contaminants.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

4-Nitroaniline: Monitor the transition of the parent ion (m/z 139.1) to a specific product ion.

-

4-Nitroaniline-D4: Monitor the transition of the parent ion (m/z 143.1) to its corresponding product ion.

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

Spectroscopic Data (Reference for non-deuterated 4-Nitroaniline)

¹H NMR of 4-Nitroaniline (in Acetone-d6)

-

δ 8.02 (d): Protons ortho to the nitro group.

-

δ 6.76 (d): Protons ortho to the amino group.

-

δ 5.97 (s): Protons of the amino group.[10]

Mass Spectrum of 4-Nitroaniline

The mass spectrum of 4-nitroaniline typically shows a prominent molecular ion peak at m/z 138. The fragmentation pattern can involve the loss of the nitro group. For 4-Nitroaniline-D4, the molecular ion would be observed at m/z 142.

Conclusion

4-Nitroaniline-D4 is an indispensable tool for researchers requiring accurate and precise quantification of 4-nitroaniline. Its chemical and physical similarity to the native compound, combined with its distinct mass, makes it an ideal internal standard for isotope dilution mass spectrometry. By correcting for variations in sample preparation and instrument response, 4-Nitroaniline-D4 enables a level of analytical confidence that is essential in fields such as drug development, environmental monitoring, and clinical research.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

mzCloud. (2018, March 29). 4 Nitroaniline. Retrieved from [Link]

- Jayatilaka, A., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.

- Gáspár, A., et al. (2002). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 374(5), 891-896.

- Jayatilaka, A., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.

-

PubChem. (n.d.). 4-Nitroaniline-2,3,5,6-D4. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitroaniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Hopemax. (2025, October 3). What are the applications of 4 - Nitroaniline in electrochemistry? Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). Retrieved from [Link]

-

Comenius University. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. Retrieved from [Link]

- Rondestvedt, C. S., Jr. (1977). Synthesis of p-Nitroaniline from Aniline. Industrial & Engineering Chemistry Product Research and Development, 16(2), 177-179.

- Chai, L., et al. (2022). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Public Health, 10, 964584.

-

Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References. Retrieved from [Link]

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. isotope.com [isotope.com]

- 3. 4-Nitroaniline-2,3,5,6-D4 | C6H6N2O2 | CID 76974032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 5. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. fchpt.stuba.sk [fchpt.stuba.sk]

- 8. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. 4-Nitroaniline(100-01-6) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 4-Nitroaniline-2,3,5,6-D4 for Analytical Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the procurement and application of 4-Nitroaniline-2,3,5,6-D4. It provides an overview of the compound, a comparison of commercial suppliers, and a detailed protocol for its use as an internal standard in quantitative analysis.

Introduction to 4-Nitroaniline-2,3,5,6-D4

4-Nitroaniline-2,3,5,6-D4 is the deuterated analog of 4-Nitroaniline, a compound used in the synthesis of dyes, antioxidants, pharmaceuticals, and as a corrosion inhibitor.[1][2] In the context of analytical chemistry, the deuterated version serves as an invaluable tool, primarily as an internal standard for quantitative assays using mass spectrometry.[3][4]

Key Properties:

-

Molecular Formula: C₆H₂D₄N₂O₂[5]

-

Appearance: Typically a yellow solid[1]

-

Solubility: Slightly soluble in DMSO and Methanol[1]

The core principle behind its utility is isotope dilution mass spectrometry (IDMS).[8] In this technique, a known quantity of the stable isotope-labeled compound (4-Nitroaniline-D4) is added to a sample containing the unlabeled analyte (4-Nitroaniline).[9] Because the deuterated standard is chemically identical to the analyte, it behaves the same way during sample preparation, chromatography, and ionization.[4][10] This co-elution and similar ionization efficiency allows it to accurately correct for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise quantification.[3][11]

Commercial Suppliers and Specifications

The selection of a high-quality deuterated standard is critical for the integrity of analytical data. Key parameters to consider are isotopic purity (the percentage of molecules that are correctly deuterated) and chemical purity. High isotopic enrichment, typically ≥98 atom % D, is recommended to minimize signal interference and ensure clear mass separation.[4]

Below is a comparative table of prominent commercial suppliers for 4-Nitroaniline-2,3,5,6-D4.

| Supplier | Product Number(s) | Isotopic Purity | Available Quantities |

| C/D/N Isotopes Inc. | D-5439 | 98 atom % D | 100 mg, 250 mg |

| Santa Cruz Biotechnology, Inc. | sc-261113 | Not specified | Contact for availability |

| Toronto Research Chemicals (TRC) | N491772 | Not specified | 50 mg, 250 mg, 1 g |

| LGC Standards | TRC-N491772-50MG, etc. | Not specified | 50 mg, 250 mg, 1 g |

Note: Specifications and availability are subject to change. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.

Supplier Insights:

-

C/D/N Isotopes Inc. specializes in stable isotope-labeled compounds and provides a clear specification for isotopic enrichment.[6] Their product data sheet also offers valuable information on storage conditions and stability.[6]

-

Santa Cruz Biotechnology, Inc. is a broad supplier of research reagents, including biochemicals.[12][13] While they offer the compound, detailed purity specifications may require direct inquiry.[5]

-

Toronto Research Chemicals (TRC) , part of the LGC Group, is a well-established source for complex organic chemicals and analytical standards for the pharmaceutical and biomedical industries.[14][15][16] They often provide comprehensive Certificates of Analysis with their products.[17]

-

LGC Standards distributes TRC products and is a leading provider of reference materials, ensuring high-quality standards suitable for pharmaceutical testing.[18]

Core Application: Internal Standard in LC-MS/MS Quantification

The most common and critical application of 4-Nitroaniline-D4 is as an internal standard (IS) for the quantification of 4-Nitroaniline in various matrices, such as environmental samples or in drug metabolism studies. The goal is to correct for any analyte loss during sample processing and for variability in the mass spectrometer's response.[3][19]

The logic behind using a deuterated internal standard is robust. The mass difference between the analyte and the IS (4 mass units in this case) allows the mass spectrometer to detect both compounds simultaneously, but as distinct chemical entities.[11] Since they share identical physicochemical properties, any factor that affects the analyte during the analytical workflow will affect the IS to the same degree. This includes extraction efficiency, ionization efficiency, and fragmentation patterns. Therefore, the ratio of the analyte signal to the IS signal remains constant, even if absolute signal intensities fluctuate. This stable ratio is used to construct the calibration curve and accurately determine the concentration of the analyte in unknown samples.[3]

The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative LC-MS/MS assay.

This protocol provides a self-validating system for the quantification of 4-nitroaniline. The use of calibration standards and quality controls (QCs) prepared in the same manner as the unknown samples ensures the accuracy and reliability of the results.

1. Preparation of Stock Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 4-Nitroaniline standard and dissolve in 10 mL of methanol.

-

Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of 4-Nitroaniline-2,3,5,6-D4 and dissolve in 10 mL of methanol. Causality: A slightly lower concentration for the IS stock is common as it will be spiked into all samples at a single, fixed concentration.

2. Preparation of Calibration Standards and Quality Controls (QCs):

-

Create a series of working solutions of the analyte by serially diluting the Analyte Stock with methanol.

-

In clean glass vials, place 1 mL of blank water matrix.

-

Spike the appropriate analyte working solution to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare at least three levels of QCs (low, medium, high) in the same manner.

-

To every calibration standard, QC, and unknown sample vial, add a fixed amount (e.g., 20 µL) of a diluted Internal Standard working solution (e.g., 1 µg/mL) to achieve a final IS concentration of 20 ng/mL. Trustworthiness: Adding the IS at the very beginning ensures it undergoes all subsequent extraction steps alongside the analyte, which is the foundation of the isotope dilution method.[19]

3. Sample Extraction (Solid Phase Extraction - SPE):

-

Condition an appropriate SPE cartridge (e.g., a C18 cartridge) with methanol followed by deionized water.

-

Load the 1 mL sample (calibrator, QC, or unknown) onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte and internal standard with a strong solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the mobile phase starting condition.

4. LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components and co-elution of the analyte and IS.

-

Injection Volume: 5 µL.

-

MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode.

-

4-Nitroaniline MRM Transition: Determine the appropriate precursor and product ions (e.g., m/z 139 -> 93).

-

4-Nitroaniline-D4 MRM Transition: Determine the corresponding transition (e.g., m/z 143 -> 97).

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area) for all standards, QCs, and samples.

-

Generate a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. Apply a linear regression with appropriate weighting (e.g., 1/x).

-

Use the regression equation to calculate the concentration of 4-Nitroaniline in the QCs and unknown samples based on their measured peak area ratios. The calculated QC concentrations must fall within a pre-defined acceptance range (e.g., ±15%) to validate the run.

References

-

PubChem. (n.d.). 4-Nitroaniline-2,3,5,6-D4. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Nitroaniline-2,3,5,6-D4. Retrieved from [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

-

South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Toronto Research Chemicals. (n.d.). Company Profile. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Journal of Analytical Atomic Spectrometry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Retrieved from [Link]

-

ACI Sciences. (n.d.). Pharmaceutical Suppliers. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

- 1. 4-NITROANILINE-2,3,5,6-D4 | 64164-08-5 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. texilajournal.com [texilajournal.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. scbt.com [scbt.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. 4-Nitroaniline-2,3,5,6-D4 | C6H6N2O2 | CID 76974032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 12. scbt.com [scbt.com]

- 13. Santa Cruz Biotechnology, Inc. - Dallas, USA [bionity.com]

- 14. AmXpress [amxpress.com]

- 15. Pharmaceutical - ACI Sciences [acisciences.com]

- 16. sucopeia.com [sucopeia.com]

- 17. LGC Group [www2.lgcgroup.com]

- 18. 4-Nitroaniline-2,3,5,6-D4 | LGC Standards [lgcstandards.com]

- 19. youtube.com [youtube.com]

Introduction: Understanding 4-Nitroaniline-D4 in a Research Context

An In-Depth Technical Guide to the Safe Handling of 4-Nitroaniline-D4

4-Nitroaniline-2,3,5,6-D4 (4-NA-D4) is the deuterated analogue of 4-Nitroaniline, a versatile intermediate compound used in the synthesis of dyes, antioxidants, pharmaceuticals, and corrosion inhibitors.[1][2] In the realm of drug development and research, isotopically labeled compounds like 4-NA-D4 are invaluable. They primarily serve as internal standards in quantitative bioanalytical studies using mass spectrometry, allowing for precise measurement of the non-labeled parent drug or metabolite in complex biological matrices.[3]

While the incorporation of deuterium atoms grants it a distinct mass for analytical purposes, it does not fundamentally alter the chemical reactivity or toxicological profile of the molecule. Therefore, for safety and handling considerations, 4-Nitroaniline-D4 must be treated with the same level of caution as its non-labeled, parent compound, 4-Nitroaniline (CAS No. 100-01-6).[3][4] This guide provides a comprehensive overview of the hazards, handling protocols, and emergency procedures necessary for the safe utilization of 4-Nitroaniline-D4 in a laboratory setting, grounded in established safety data and best practices.

Hazard Identification and GHS Classification

4-Nitroaniline is classified as a highly toxic substance. The primary danger lies in its rapid absorption through inhalation, ingestion, or skin contact, and its potential for causing significant organ damage through prolonged or repeated exposure.[5][6] The Globally Harmonized System (GHS) classification provides a clear and immediate understanding of its risk profile.

GHS Hazard Pictograms:

Signal Word: Danger [5]

Table 1: GHS Hazard and Precautionary Statements [5]

| Code | Statement | Category |

| Hazard Statements | ||

| H301 | Toxic if swallowed | Acute Toxicity, Oral (Category 3) |

| H311 | Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) |

| H331 | Toxic if inhaled | Acute Toxicity, Inhalation (Category 3) |

| H373 | May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 2) |

| H412 | Harmful to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic (Category 3) |

| Precautionary Statements | ||

| P260 | Do not breathe dust | Prevention |

| P273 | Avoid release to the environment | Prevention |

| P280 | Wear protective gloves/protective clothing/eye protection | Prevention |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | Response |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | Response |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | Response |

| P405 | Store locked up | Storage |

| P501 | Dispose of contents/container to an approved waste disposal plant | Disposal |

Toxicological Profile: The Mechanism of Harm

The primary toxic effect of 4-Nitroaniline exposure is methemoglobinemia .[2] Absorption into the body leads to the oxidation of the iron atom in hemoglobin from its ferrous state (Fe²⁺) to the ferric state (Fe³⁺). This change renders the hemoglobin incapable of binding and transporting oxygen, leading to cyanosis (a bluish discoloration of the skin, lips, and nails) and, in severe cases, unconsciousness and death. The onset of symptoms can be delayed by 2 to 4 hours or more post-exposure.[6]

-

Routes of Exposure: Inhalation of dust, dermal absorption, and ingestion are all significant routes of exposure.[1] The compound is readily absorbed through the skin.

-

Target Organs: Prolonged or repeated exposure may cause damage to the liver and eyes.[2][4]

-

Acute Effects: Headache, drowsiness, nausea, shortness of breath, and cyanosis.[2]

-

Chronic Effects: Can lead to liver damage.[2] There is also evidence of potential reproductive effects based on animal studies.[6]

Physical and Chemical Properties

Understanding the physical properties of 4-Nitroaniline-D4 is essential for its proper storage and handling. As a solid, its primary physical hazard is the potential for generating airborne dust.

Table 2: Physicochemical Data of 4-Nitroaniline [1][7]

| Property | Value |

| Chemical Formula | C₆H₂D₄N₂O₂ |

| Molar Mass | 142.15 g/mol [4] |

| Appearance | Yellow or brown crystalline powder[1] |

| Odor | Faint, ammonia-like[1] |

| Melting Point | 146 to 149 °C |

| Boiling Point | 332 °C |

| Solubility in Water | 0.8 mg/mL at 18.5 °C |

| Vapor Pressure | 0.00002 mmHg (20°C) |

| Stability | Stable under normal conditions, but may be sensitive to light, air, and moisture.[2] |

Exposure Controls and Personal Protection

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory to prevent exposure.

Engineering Controls: The causality here is simple: to prevent inhalation of the toxic dust, all handling of solid 4-Nitroaniline-D4 and its concentrated solutions must be performed within a certified chemical fume hood.[8] The fume hood provides negative pressure to contain and exhaust any airborne particles or vapors away from the operator.

Personal Protective Equipment (PPE): The selection of PPE is your last line of defense. It must be chosen based on the specific hazards of the chemical.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard | Rationale |

| Hands | Nitrile rubber gloves (>0.11 mm thickness) | EN 374 | Provides a chemical barrier to prevent dermal absorption. Gloves must be inspected before use and disposed of after handling.[6][7] |

| Eyes/Face | Safety glasses with side-shields and a face shield | NIOSH (US) or EN 166 (EU) | Protects against splashes and airborne dust. A face shield offers a greater degree of protection when handling larger quantities.[6] |

| Body | Chemical-resistant lab coat; full protective suit for large spills | N/A | A lab coat prevents contamination of personal clothing. A full suit is necessary for emergency response to contain widespread contamination.[6] |

| Respiratory | Required if dust is generated outside a fume hood | EN 143 | A P3 particulate filter respirator (or equivalent) is necessary if engineering controls are insufficient to maintain exposure below permissible limits.[7] |

Standard Operating Procedure: Safe Handling and Storage

Adherence to a strict, self-validating protocol is critical for mitigating the risks associated with 4-Nitroaniline-D4.

Handling Protocol (Solid)

-

Preparation: Don all required PPE as specified in Table 3 before entering the designated handling area. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Weighing: Conduct all weighing operations on a tared weigh boat or paper inside the chemical fume hood. This is the step with the highest risk of generating airborne dust.

-

Transfer: Use a spatula to carefully transfer the solid to the desired vessel. Avoid any actions that could create dust clouds, such as dropping the solid from a height.

-

Cleaning: After transfer, gently tap the weigh boat to dislodge any remaining powder. Dispose of the weigh boat and any contaminated materials (e.g., disposable gloves) in a designated, sealed hazardous waste container.

-

Post-Handling: Wipe down the work surface inside the fume hood with a suitable solvent (e.g., methanol, acetone) and paper towels. Dispose of cleaning materials as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.[6]

Storage Protocol

The goal of proper storage is to maintain chemical stability and prevent accidental release or reaction.

-

Location: Store in a cool, dry, and well-ventilated area.[8] The container must be kept in a locked cabinet or an area accessible only to authorized personnel.[5]

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.[2][8]

-

Incompatibilities: Segregate 4-Nitroaniline-D4 from strong oxidizing agents (e.g., nitrates, perchlorates), strong reducing agents, strong acids (especially sulfuric acid), and sodium hydroxide.[2][9] Violent or explosive reactions can occur with these substances.[2]

-

Temperature: For long-term stability, especially for deuterated standards which are often expensive, storage at 4°C in a sealed container is recommended.[10] However, always follow the supplier's specific storage temperature recommendations.[4]

Workflow for Safe Chemical Management

The entire lifecycle of the chemical, from acquisition to disposal, must be managed with safety as the primary consideration.

Caption: Workflow for the safe handling of 4-Nitroaniline-D4.

Emergency and Accidental Release Procedures

Immediate and correct response to an exposure or spill is critical to minimizing harm.

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the immediate area.[6]

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse dust.[5]

-

Contain: Prevent the spill from entering drains or waterways.[6]

-

Clean-up (Small Spill):

-

Clean-up (Large Spill): Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

First Aid and Exposure Response

The following flowchart outlines the immediate actions required following personal exposure. In all cases, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.[8]

Caption: Emergency response flowchart for accidental exposure.

Disposal Considerations

All waste containing 4-Nitroaniline-D4, including contaminated labware, PPE, and the chemical itself, must be treated as hazardous waste.[6]

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Do not mix with incompatible waste streams.

-

Arrange for disposal through your institution's certified hazardous waste management program.

-

Avoid release to the environment under any circumstances, as the substance is harmful to aquatic life.[8]

References

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2021, March 31). Safety Data Sheet: p-nitroaniline. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitroaniline-2,3,5,6-D4. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

ResearchGate. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds? Retrieved from [Link]

-

University of York, Department of Biology. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

-